1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (EBPTP) is a novel synthetic compound that has recently been developed as a potential therapeutic agent. EBPTP is a small molecule that is structurally similar to the natural product piperazine and is capable of binding to several types of receptors in the human body. The compound has shown promise in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has been studied for its potential therapeutic applications in a variety of diseases and conditions. In preclinical studies, the compound has shown promise in the treatment of inflammation, pain, and cancer. In addition, this compound has been studied for its potential to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine binds to a variety of receptors in the human body, including the serotonin receptor 5-HT2A, the histamine receptor H1, and the muscarinic acetylcholine receptor M1. By binding to these receptors, this compound is able to modulate the activity of these receptors and potentially produce a therapeutic effect.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to reduce inflammation, pain, and tumor growth. In addition, the compound has been shown to reduce the symptoms of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The compound has also been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is an attractive compound for laboratory experiments due to its low toxicity and wide range of potential therapeutic applications. However, the compound has limited solubility in aqueous solutions, making it difficult to work with in certain experiments. In addition, the compound is relatively new and there is still much to be learned about its pharmacokinetics and pharmacodynamics.
Future Directions
The potential therapeutic applications of 1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine are still being explored. Further research is needed to better understand the pharmacokinetics and pharmacodynamics of the compound and to evaluate its efficacy and safety in clinical trials. In addition, further studies are needed to explore the potential of this compound as a treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further research is needed to explore the potential of this compound as an adjuvant therapy for cancer and other diseases.
Synthesis Methods
1-(4-ethylbenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is synthesized from 4-ethylbenzenesulfonyl chloride, 1,2,4-triazole, and piperazine. The reaction occurs in an organic solvent such as dichloromethane, with a base such as sodium hydroxide. The resulting product is a white solid with a melting point of 145-146°C.
properties
IUPAC Name |
6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-2-14-3-5-15(6-4-14)26(24,25)22-11-9-21(10-12-22)17-8-7-16-19-18-13-23(16)20-17/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLORYLRNWYCZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.